molecular formula C22H15FN2O4 B1374402 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline CAS No. 1394820-97-3

7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline

Cat. No.: B1374402
CAS No.: 1394820-97-3
M. Wt: 390.4 g/mol
InChI Key: HRGDNTOCJTWYES-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyloxy group at the 7th position and a 2-fluoro-4-nitrophenoxy group at the 4th position of the quinoline ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized via the Skraup synthesis or Friedländer synthesis.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through nucleophilic substitution reactions using benzyl alcohol and appropriate leaving groups.

    Attachment of the 2-fluoro-4-nitrophenoxy Group: This step may involve the reaction of the quinoline intermediate with 2-fluoro-4-nitrophenol under suitable conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: The nitro group in the 2-fluoro-4-nitrophenoxy moiety can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) with hydrochloric acid (HCl)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Benzaldehyde derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive quinoline derivatives.

    Industry: Could be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The presence of the benzyloxy and 2-fluoro-4-nitrophenoxy groups may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent derived from quinine.

    Cinchonine: An alkaloid with antimalarial properties.

Uniqueness

7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Biological Activity

7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a benzyloxy group and a 2-fluoro-4-nitrophenoxy moiety. This unique structure is believed to contribute to its biological activity by influencing interactions with various biological targets.

Research indicates that this compound may exert its effects through the following mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein tyrosine kinases (PTKs), which play critical roles in cell signaling pathways associated with cancer progression .
  • Anti-Angiogenic Activity : Compounds with quinoline structures have demonstrated the ability to inhibit vascular endothelial growth factor receptor (VEGFR) pathways, thereby reducing tumor angiogenesis .
  • Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is crucial for preventing cancer cell proliferation .

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
SMMC-7721 (Hepatocarcinoma)0.08 ± 0.01Induces apoptosis and cell cycle arrest
MDA-MB-231 (Breast)0.19 ± 0.04Inhibits tubulin polymerization
HeLa (Cervical)0.23 ± 0.05Disrupts microtubule dynamics
CT-26 (Colon Cancer)0.42 ± 0.07Induces oxidative stress

These results indicate that the compound has potent anticancer properties, particularly against hepatocarcinoma and breast cancer cells.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, including:

  • Monoamine Oxidase (MAO) : Inhibitory activity was observed with an IC50 value of approximately 0.51 µM, indicating potential applications in neurodegenerative diseases .
  • Cholinesterases : The compound exhibited competitive inhibition against butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease treatment .

Case Studies

Several case studies highlight the therapeutic potential of quinoline derivatives similar to this compound:

  • Study on VEGFR Inhibition : A related quinoline compound demonstrated significant inhibition of VEGFR-2 in vivo, leading to reduced tumor growth in xenograft models . This suggests that structural modifications can enhance anti-angiogenic properties.
  • Cell Cycle Studies : Research indicated that certain quinoline derivatives could effectively arrest the cell cycle in cancer cells, providing a basis for their use as anticancer agents .

Properties

IUPAC Name

4-(2-fluoro-4-nitrophenoxy)-7-phenylmethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O4/c23-19-12-16(25(26)27)6-9-22(19)29-21-10-11-24-20-13-17(7-8-18(20)21)28-14-15-4-2-1-3-5-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGDNTOCJTWYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)OC4=C(C=C(C=C4)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 7-(benzyloxy)-4-chloroquinoline (45 g, 0.17 mol) and 2-fluoro-4-nitrophenol (28.9 g, 0.18 mol) in toluene (42 mL) was added DIPEA (25.9 g, 0.2 mol). The suspension was heated to 115° C. for 12 hours and then concentrated in vacuo. The residue was diluted with EtOH (45 mL), stirred at 60° C. for 30 minutes, and then allowed to cool down to 0° C. in an ice bath. The solid was collected through filtration, dried in vacuo at 45° C. for 24 hours to afford the title compound as a light grey solid (59.1 g, 91%)
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Name
Quantity
25.9 g
Type
reactant
Reaction Step Two
Yield
91%

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